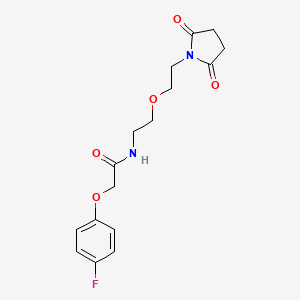
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(4-fluorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C16H19FN2O5 and its molecular weight is 338.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(4-fluorophenoxy)acetamide is a synthetic compound that has attracted interest due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into key functional groups:
- Dioxopyrrolidine : Imparts stability and potential for interaction with biological targets.
- Ethoxyethyl chain : Enhances solubility and bioavailability.
- Fluorophenyl group : Modifies electronic properties, potentially influencing receptor interactions.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Modulation : The dioxopyrrolidine moiety is known to interact with various enzymes, potentially modulating their activity. For instance, it may influence sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in cellular processes such as DNA repair and metabolism .
- Calcium Channel Inhibition : Similar compounds have demonstrated the ability to inhibit L-type calcium channels, which could contribute to anticonvulsant properties .
- Neuroprotective Effects : The compound has shown promise in protecting against neurotoxicity in various models, suggesting it may have applications in treating neurodegenerative diseases .
Anticonvulsant Properties
Research indicates that derivatives of the dioxopyrrolidine scaffold exhibit significant anticonvulsant activity. For example, one study reported that a related compound demonstrated protective effects in mouse models of seizures, with effective doses ranging from 22.4 mg/kg to 59.4 mg/kg depending on the model used .
Anti-inflammatory Activity
Compounds similar to this compound have been shown to exert anti-inflammatory effects by inhibiting pathways such as NF-κB signaling. This suggests potential therapeutic applications in diseases characterized by chronic inflammation .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies indicate that it can reduce oxidative stress and prevent neuronal apoptosis in vitro, making it a candidate for further research in neurodegenerative conditions .
Research Findings and Case Studies
特性
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O5/c17-12-1-3-13(4-2-12)24-11-14(20)18-7-9-23-10-8-19-15(21)5-6-16(19)22/h1-4H,5-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNJDXVQSFAUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














